molecular formula C5H8N6 B1460273 5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole CAS No. 1909286-56-1

5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole

Cat. No.: B1460273
CAS No.: 1909286-56-1
M. Wt: 152.16 g/mol
InChI Key: UMOZTRVYKAXTHN-BYPYZUCNSA-N
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Description

5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C5H8N6 and its molecular weight is 152.16 g/mol. The purity is usually 95%.
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Biological Activity

5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an azido group and a triazole ring, which are known for their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for creating triazole derivatives. This reaction allows for the efficient formation of the triazole ring under mild conditions, making it suitable for synthesizing complex molecules with potential biological activity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells.

Table 1: Cytotoxic Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Activity Level
5-AzidoHCT-11630.8Moderate
5-AzidoMCF-71.1Excellent
DoxorubicinHCT-1160.5Reference Drug
DoxorubicinMCF-70.6Reference Drug

The compound's effectiveness was assessed using the MTT assay, which measures cell viability post-treatment. Notably, the azidoethyl substitution appears to enhance the cytotoxic potential against MCF-7 cells compared to other derivatives lacking this functional group .

The mechanism by which triazoles exert their anticancer effects often involves inducing apoptosis in cancer cells. Studies indicate that treatment with triazole derivatives leads to significant cell cycle arrest and increased rates of apoptosis. For example, compounds similar to this compound have been shown to increase early apoptotic effects significantly when compared to untreated controls .

Structure–Activity Relationship (SAR)

The biological activity of triazoles is influenced by their structural features. The presence of an azido group has been correlated with enhanced cytotoxicity against specific cancer cell lines. The SAR studies reveal that modifications on the triazole ring can lead to varying levels of biological activity:

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Azido GroupIncreases cytotoxicity
Substituents on Triazole RingAlters binding affinity and selectivity

These insights are crucial for the design of new triazole-based therapeutics aimed at maximizing efficacy while minimizing side effects.

Properties

IUPAC Name

5-[(1S)-1-azidoethyl]-1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOZTRVYKAXTHN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=NN1C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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